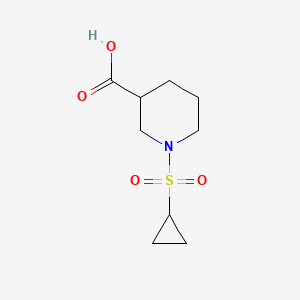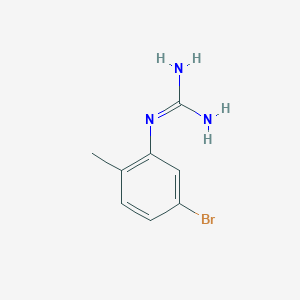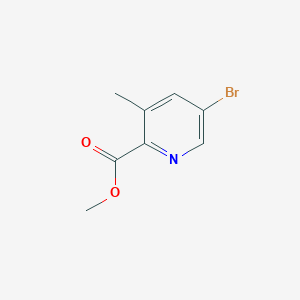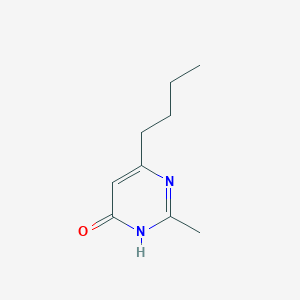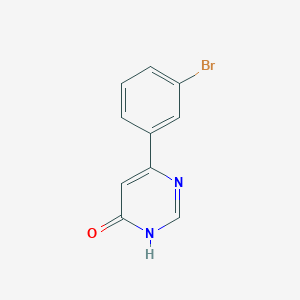
6-(3-Bromophenyl)pyrimidin-4-ol
Descripción general
Descripción
6-(3-Bromophenyl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromophenyl group at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with guanidine in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde group.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are ketones or aldehydes formed by the oxidation of the hydroxyl group.
Reduction Reactions: The major products include reduced forms of the pyrimidine ring or the bromophenyl group.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to the suppression of cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)pyrimidin-4-ol: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
6-(3-Chlorophenyl)pyrimidin-4-ol: Similar structure but with a chlorine atom instead of a bromine atom.
6-(3-Bromophenyl)pyrimidin-2-ol: Similar structure but with the hydroxyl group at the 2-position of the pyrimidine ring.
Uniqueness
6-(3-Bromophenyl)pyrimidin-4-ol is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position of the phenyl ring and the hydroxyl group at the 4-position of the pyrimidine ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDMWFCTADGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



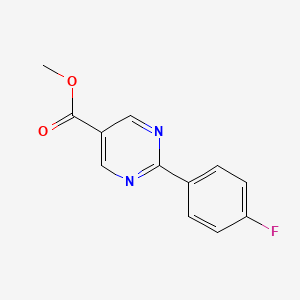
![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)
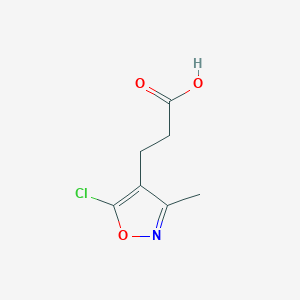

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
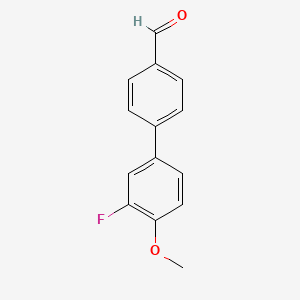
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
